![molecular formula C22H27N3O3 B1244776 Ganstigmine CAS No. 457075-21-7](/img/structure/B1244776.png)
Ganstigmine
Descripción general
Descripción
Métodos De Preparación
La preparación sintética de la ganstigmina implica varios pasos. La principal ruta sintética incluye la derivación de la geneserina, seguida de la carbamilación para formar el producto final . Las condiciones de reacción específicas y los métodos de producción industrial no están ampliamente documentados en la literatura disponible.
Análisis De Reacciones Químicas
La ganstigmina experimenta varias reacciones químicas, principalmente involucrando sus grupos funcionales. Las reacciones comunes incluyen:
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Ganstigmine functions primarily as an acetylcholinesterase inhibitor, enhancing cholinergic transmission in the brain. Research indicates that this compound administration leads to increased extracellular acetylcholine concentrations in the rat prefrontal cortex, which is crucial for cognitive functions such as memory and learning . In vivo studies have demonstrated that both local and oral doses significantly elevate acetylcholine levels, suggesting its potential utility in treating cholinergic deficits associated with Alzheimer's disease .
Phase I and II Trials
Clinical evaluations of this compound have been conducted to assess its safety, tolerability, and pharmacodynamics. A notable study involved a randomized, double-blind, placebo-controlled trial assessing five different doses (5 to 15 mg) in patients with probable Alzheimer's disease. Results indicated that this compound was well tolerated at doses up to 10 mg, with adverse effects primarily being mild and transient (e.g., headaches and nausea) . The maximum tolerated dose was established at 10 mg, with significant acetylcholinesterase inhibition observed lasting up to 24 hours post-administration .
Efficacy in Alzheimer's Disease
Further investigations have shown that this compound can reverse cholinergic deficits and improve cognitive function in animal models of Alzheimer's disease. For instance, it was found to mitigate scopolamine-induced memory deficits in rats, highlighting its potential as a therapeutic agent for cognitive impairment . Additionally, comparisons with other cholinesterase inhibitors like donepezil have shown similar neuroprotective effects against neurodegeneration in Alzheimer’s models .
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound against amyloid beta-induced neurotoxicity. A study involving chicken cortical neurons demonstrated that this compound could protect against the toxic effects of amyloid beta25-35, a peptide implicated in Alzheimer's pathology . This protective effect is significant as it suggests a dual mechanism of action—both enhancing cholinergic activity and providing neuroprotection.
Hormetic Dose Response
The hormetic dose response model has been applied to evaluate this compound's effects. Studies indicate that low doses may exert stimulatory effects on neuronal growth and function while higher doses may inhibit these processes. This biphasic response underscores the importance of dose optimization in therapeutic settings .
Comparative Efficacy Table
Mecanismo De Acción
La ganstigmina ejerce sus efectos al inhibir la acetilcolinesterasa, una enzima responsable de descomponer la acetilcolina en la hendidura sináptica . Al inhibir esta enzima, la ganstigmina aumenta la concentración de acetilcolina, mejorando así la transmisión colinérgica. Este mecanismo es particularmente beneficioso en el tratamiento de la enfermedad de Alzheimer, donde los déficits colinérgicos son prominentes .
Comparación Con Compuestos Similares
La ganstigmina se compara con otros inhibidores de la acetilcolinesterasa como:
Donepezilo: Otro inhibidor de la acetilcolinesterasa utilizado en el tratamiento del Alzheimer.
Rivastigmina: Similar en función pero difiere en su estructura química y perfil farmacocinético.
La singularidad de la ganstigmina radica en su derivación específica y sus posibles efectos neuroprotectores, que no son tan prominentes en otros compuestos similares .
Actividad Biológica
Ganstigmine, also known as CHF2819, is a novel acetylcholinesterase (AChE) inhibitor developed primarily for the treatment of Alzheimer's disease. Its biological activity has been the subject of extensive research, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound functions as a reversible inhibitor of AChE, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in Alzheimer's disease, where cholinergic deficits are prominent.
Key Findings:
- Inhibition Potency : this compound has demonstrated significant AChE inhibitory activity with an IC50 comparable to that of rivastigmine, another well-known AChE inhibitor. In vitro studies reported IC50 values for this compound around 1.11 μM .
- In Vivo Effects : Studies in rat models have shown that both acute and chronic administration of this compound significantly increases extracellular ACh levels in the prefrontal cortex .
Pharmacological Effects
The pharmacological profile of this compound has been characterized through various studies, revealing its neurochemical and behavioral effects.
Neurochemical Activity
- ACh Levels : this compound administration leads to a marked increase in extracellular ACh concentrations. For instance, oral doses of 1.5 and 3 mg/kg resulted in significant elevations in ACh levels .
- Other Neurotransmitters : Notably, this compound does not significantly affect levels of serotonin (5-HT), noradrenaline (NA), or dopamine (DA), indicating a selective action on cholinergic pathways .
Behavioral Outcomes
- Cognitive Improvement : In animal models, this compound has been shown to reverse scopolamine-induced deficits in working memory and habituation, suggesting its potential efficacy in improving cognitive function in Alzheimer's patients .
- Safety Profile : Clinical evaluations have indicated that this compound is well-tolerated at doses up to 10 mg daily without significant adverse effects .
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy and safety of this compound in patients with Alzheimer's disease:
Comparative Analysis with Other AChE Inhibitors
To contextualize the activity of this compound, it is useful to compare it with other established AChE inhibitors such as donepezil and rivastigmine:
Compound | IC50 (μM) | Mechanism | Key Effects |
---|---|---|---|
This compound | ~1.11 | Reversible inhibition | Increased ACh; cognitive improvement |
Rivastigmine | ~1.11 | Pseudo-irreversible | Similar effects on cognition |
Donepezil | ~0.52 | Reversible inhibition | Cognitive enhancement |
Propiedades
IUPAC Name |
[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-5-15-8-6-7-9-18(15)23-21(26)27-16-10-11-19-17(14-16)22(2)12-13-24(3)28-20(22)25(19)4/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26)/t20-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDWFRKFSPCRB-UNMCSNQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN(O4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN(O4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196607 | |
Record name | Ganstigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457075-21-7 | |
Record name | Ganstigmine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457075217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganstigmine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06525 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ganstigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GANSTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR9SV89XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.